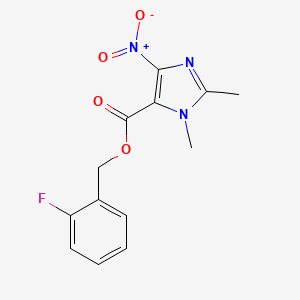
2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of N-heterocyclic carbenes as both ligands and organocatalysts has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Lacks the fluorobenzyl group, resulting in different chemical properties.
2-chlorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
2-fluorobenzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the presence of the fluorobenzyl group, which enhances its chemical stability and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H12FN3O4 |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |
InChI |
InChI=1S/C13H12FN3O4/c1-8-15-12(17(19)20)11(16(8)2)13(18)21-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3 |
InChI Key |
AILIQKQFXWIMJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2F)[N+](=O)[O-] |
solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl}-2-methylquinoline](/img/structure/B11494104.png)

![N-{2-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11494108.png)


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11494120.png)
![Methyl 4-[(4-fluorophenyl)amino]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B11494123.png)

![3-(3,4-Dimethoxyphenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoic acid](/img/structure/B11494137.png)
![5-(3-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11494143.png)
![2-(4-Bromophenyl)-3-(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B11494164.png)
![2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide](/img/structure/B11494167.png)
![4-amino-1-{[(2E)-3-chlorobut-2-enyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11494174.png)
![N-1-adamantyl-1-[(2,5-dimethoxyphenyl)sulfonyl]prolinamide](/img/structure/B11494184.png)
